molecular formula C11H20N2O B13317306 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol

Cat. No.: B13317306
M. Wt: 196.29 g/mol
InChI Key: DCCCHMKIALXNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate amine and subsequent reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 1-methyl-1H-pyrrole-2-carbaldehyde
  • 1-methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol is unique due to its specific structure, which combines a pyrrole ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

4-[(1-methylpyrrol-2-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H20N2O/c1-10(5-4-8-14)12-9-11-6-3-7-13(11)2/h3,6-7,10,12,14H,4-5,8-9H2,1-2H3

InChI Key

DCCCHMKIALXNAO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC=CN1C

Origin of Product

United States

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